1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate
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Overview
Description
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate typically involves the reaction of 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various esters and amides.
Scientific Research Applications
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-pyrrolidinol
- 1-Ethyl-3-pyrrolidinol
- 1-Methyl-3-phenyl-3-pyrrolidinol
Uniqueness
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ester group enhances its reactivity and potential for derivatization, making it a valuable compound in various research applications .
Properties
CAS No. |
93148-62-0 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1-ethyl-2-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-15(18)19-16(14-9-7-6-8-10-14)11-12-17(5-2)13(16)3/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI Key |
KGSIZJJFTPHZGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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